
4-(1-methyl-1H-pyrazol-5-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methyl-1H-pyrazol-5-yl)butan-2-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)butan-2-ol typically involves the reaction of 1-methyl-1H-pyrazole with a suitable butan-2-ol derivative. One common method involves the alkylation of 1-methyl-1H-pyrazole with 4-chlorobutan-2-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Methyl-1H-pyrazol-5-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at reflux temperature.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine to form the corresponding chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: 4-(1-Methyl-1H-pyrazol-5-yl)butan-2-one.
Reduction: 4-(1-Methyl-1H-pyrazol-5-yl)butane.
Substitution: 4-(1-Methyl-1H-pyrazol-5-yl)butyl chloride.
Aplicaciones Científicas De Investigación
4-(1-Methyl-1H-pyrazol-5-yl)butan-2-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(1-methyl-1H-pyrazol-5-yl)butan-2-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, pyrazole derivatives are known to inhibit certain enzymes and receptors, which can lead to various pharmacological effects . The compound may also modulate signaling pathways involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid: Used in the synthesis of aminothiazoles and pyridine derivatives.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Investigated for its potential use in organic light-emitting diodes (OLEDs).
4-(1-Methyl-1H-pyrazol-4-yl)quinoxaline: An intermediate in the synthesis of the drug Erdafitinib.
Uniqueness
4-(1-Methyl-1H-pyrazol-5-yl)butan-2-ol is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
4-(2-methylpyrazol-3-yl)butan-2-ol |
InChI |
InChI=1S/C8H14N2O/c1-7(11)3-4-8-5-6-9-10(8)2/h5-7,11H,3-4H2,1-2H3 |
Clave InChI |
PCYWNYJCCHLQSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=NN1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


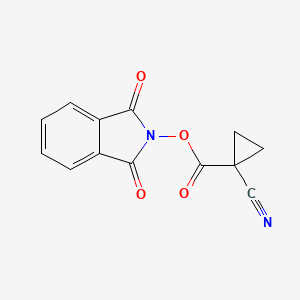
aminehydrochloride](/img/structure/B13581112.png)

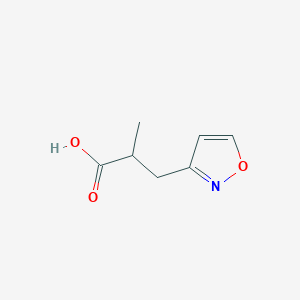
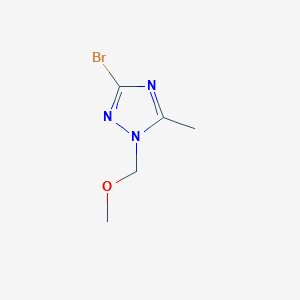
![2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13581134.png)
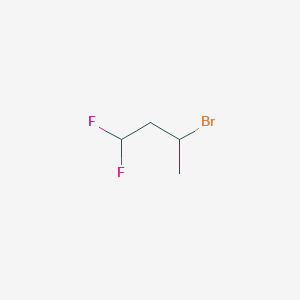
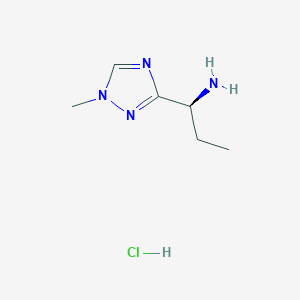

![1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride](/img/structure/B13581169.png)
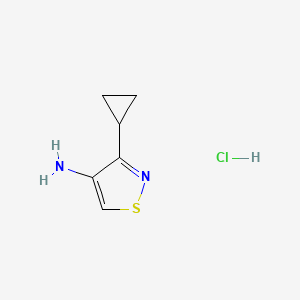
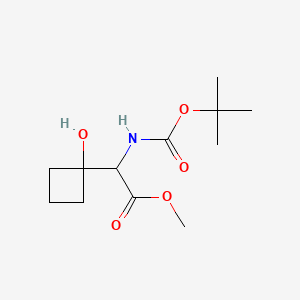

![2-(1H-indol-3-yl)-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B13581193.png)
